

Unveiling the Physicochemical Landscape of 2,2'-DCDPDS: A Comparative Guide

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Compound of Interest

Compound Name: 2,2'-Dichloro diphenyl disulfide

Cat. No.: B109981

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For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physical properties is paramount for its application and development. This guide provides a comparative analysis of the physicochemical properties of 2,2'-Dibenzoylaminodiphenyl disulfide (2,2'-DCDPDS), a notable peptizing agent in the rubber industry, against two alternative disulfide-containing compounds: diphenyl disulfide and 4,4'-dithiodimorpholine. While a direct correlation with its crystal structure is currently impeded by the lack of publicly available crystallographic data for 2,2'-DCDPDS, this guide offers a valuable comparison of its known physical attributes.

Executive Summary

2,2'-Dibenzoylaminodiphenyl disulfide, also known as Bis(2-benzamidophenyl) disulfide or Peptazin BAFD, is a key additive in rubber manufacturing. Its efficacy is intrinsically linked to its physical properties, such as thermal stability and solubility, which dictate its behavior during processing. This guide systematically compares these properties with those of diphenyl disulfide, a common organic disulfide, and 4,4'-dithiodimorpholine, another industrially relevant disulfide. This comparative approach allows for a nuanced understanding of 2,2'-DCDPDS's performance profile.

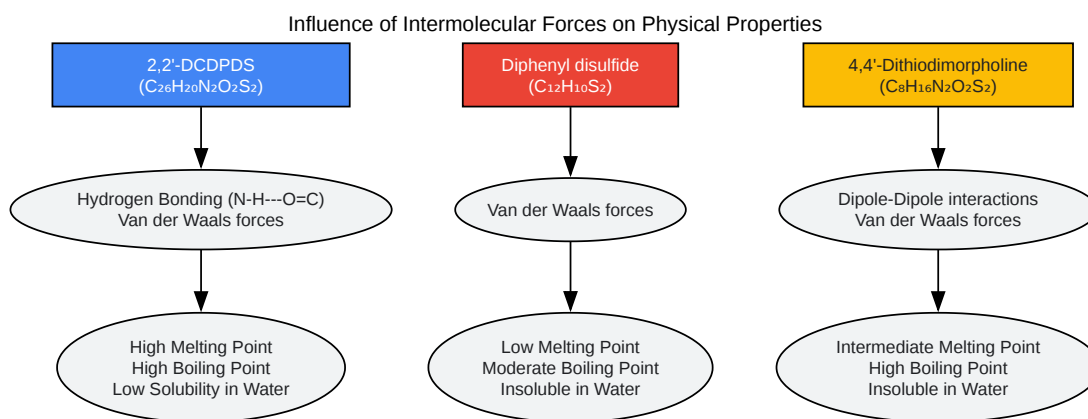
Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of 2,2'-DCDPDS and its selected alternatives. These parameters are critical in determining the suitability of each compound for various industrial applications.

| Property | 2,2'-Dibenzoylaminodiphenyl disulfide (2,2'-DCDPDS) | Diphenyl disulfide | 4,4'-Dithiodimorpholine |
|-------------------|--|---|---|
| Molecular Formula | C ₂₆ H ₂₀ N ₂ O ₂ S ₂ | C ₁₂ H ₁₀ S ₂ | C ₈ H ₁₆ N ₂ O ₂ S ₂ |
| Molecular Weight | 456.6 g/mol | 218.35 g/mol | 236.35 g/mol |
| Melting Point | 140-146 °C | 60-62 °C | 124-125 °C |
| Boiling Point | 489.8 °C at 760 mmHg | 310 °C at 760 mmHg | 371.7 °C at 760 mmHg |
| Solubility | Slightly soluble in chloroform and methanol; Insoluble in water.[1] | Soluble in many organic solvents; Insoluble in water. | Soluble in benzene, alcohol, and acetone; Insoluble in water.[2] |
| Appearance | Pale yellow to gray powder | Colorless crystalline solid | White to off-white crystalline powder |

Intermolecular Forces and Their Influence on Physical Properties

The distinct physical properties of these compounds can be attributed to the nature and strength of their intermolecular forces, which are a direct consequence of their molecular structures.



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Figure 1. Relationship between molecular structure, intermolecular forces, and physical properties.

Experimental Methodologies

The data presented in this guide are derived from standard analytical techniques for the characterization of organic compounds. Detailed experimental protocols for these methods are outlined below to ensure reproducibility and to provide a framework for further investigation.

Single-Crystal X-ray Diffraction (SCXRD)

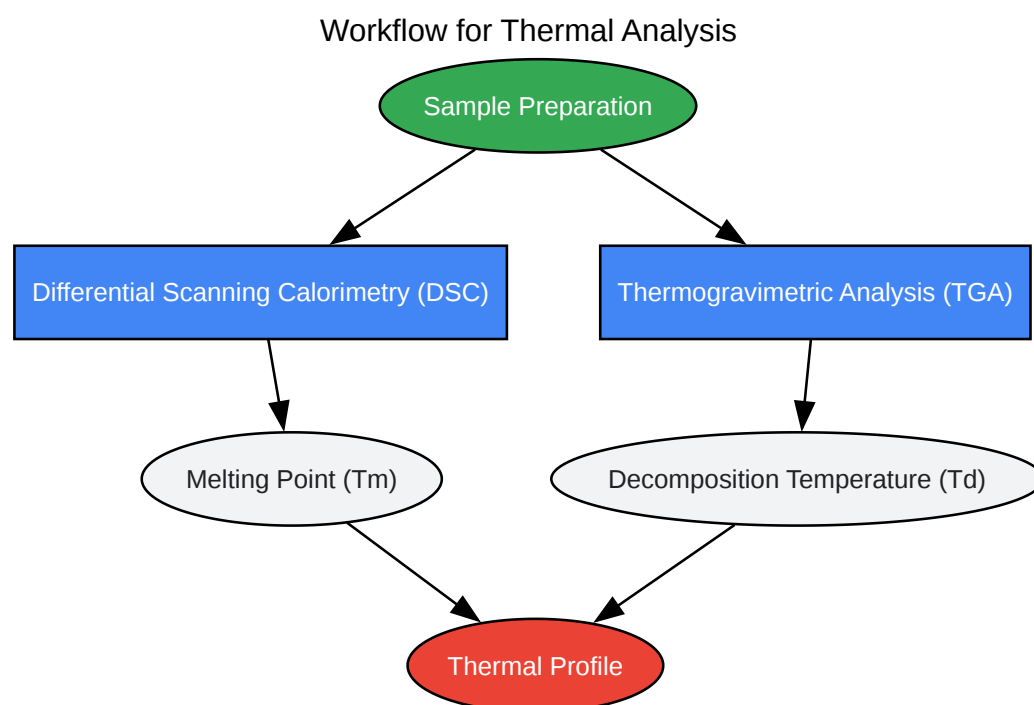
While the crystal structure of 2,2'-DCDPDS remains elusive, the general protocol for determining the crystal structure of a small molecule is as follows:

- **Crystal Growth:** High-quality single crystals are grown from a supersaturated solution of the compound. This is typically achieved through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.

- **Data Collection:** A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement using least-squares methods.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The workflow for determining the melting point and thermal stability of the compounds is depicted below.



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Figure 2. A simplified workflow for determining the thermal properties of the compounds.

Differential Scanning Calorimetry (DSC) for Melting Point Determination:

- A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan.
- The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
- The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- The heat flow to the sample is measured as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Thermogravimetric Analysis (TGA) for Thermal Stability:

- A small, accurately weighed sample (5-10 mg) is placed in a TGA pan.
- The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
- The mass of the sample is continuously monitored as a function of temperature. The onset temperature of mass loss is indicative of the compound's thermal stability.[\[8\]](#)

Solubility Determination

A qualitative assessment of solubility is performed as follows:

- A small amount of the solute (approx. 10 mg) is added to a test tube containing 1 mL of the solvent (e.g., water, chloroform, methanol).
- The mixture is agitated vigorously for a set period.
- Visual inspection determines if the solid has dissolved completely, partially, or not at all. For quantitative measurements, techniques such as UV-Vis spectroscopy or gravimetric analysis can be employed after reaching equilibrium.[\[1\]](#)

Conclusion

This guide provides a foundational comparison of the physical properties of 2,2'-DCDPDS with diphenyl disulfide and 4,4'-dithiodimorpholine. The higher melting and boiling points of 2,2'-DCDPDS compared to diphenyl disulfide can be attributed to its larger molecular size and the presence of amide functionalities capable of hydrogen bonding, leading to stronger intermolecular forces. Its thermal properties are more comparable to 4,4'-dithiodimorpholine, suggesting similar processing temperature ranges may be applicable. The limited solubility of all three compounds in water is expected given their predominantly nonpolar structures.

The absence of a determined crystal structure for 2,2'-DCDPDS is a significant knowledge gap. Elucidation of its three-dimensional structure would enable a more profound understanding of its structure-property relationships, paving the way for the rational design of new materials with tailored properties for the pharmaceutical and materials science sectors. Future work should prioritize the growth of single crystals of 2,2'-DCDPDS suitable for X-ray diffraction analysis.

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